

# Physicochemical Properties of (-)-Cornigerine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (-)-Cornigerine

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## Abstract

**(-)-Cornigerine** is a naturally occurring colchicinoid alkaloid found in several species of the *Colchicum* genus.[1] As an analogue of colchicine, it exhibits potent antimetabolic activity by interacting with tubulin, making it a compound of significant interest in cancer research and drug development.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of **(-)-Cornigerine**, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action. All quantitative data are summarized in structured tables for clarity and ease of comparison.

## Chemical and Physical Properties

**(-)-Cornigerine**, with the molecular formula  $C_{21}H_{21}NO_6$ , is structurally characterized by a fused ring system that includes a tropolone moiety.[1] Its physicochemical properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing suitable formulations.

## Structural and General Properties

Property	Value	Reference(s)
IUPAC Name	N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0 <sup>2,8</sup> .0 <sup>14,18</sup> ]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide	[1]
Molecular Formula	C <sub>21</sub> H <sub>21</sub> NO <sub>6</sub>	[1]
Molecular Weight	383.4 g/mol	[1]
CAS Number	6877-25-4	[1]
Appearance	Solid (Specific color and form not detailed in reviewed literature)	
Synonyms	Colchicine Impurity 8, CHEMBL282984	[1]

## Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for **(-)-Cornigerine**. It is important to note that some of these values are computationally predicted and should be confirmed by experimental analysis for drug development purposes.

Parameter	Value	Method	Reference(s)
Melting Point	270 °C	Experimental	
Boiling Point	744.5 °C at 760 mmHg	Experimental	
Density	1.35 g/cm <sup>3</sup>	Experimental	
Flash Point	404.1 °C	Experimental	
XLogP3 (Lipophilicity)	0.7	Computed	[1]
Polar Surface Area (PSA)	83.1 Å <sup>2</sup>	Computed	[1]
Refractive Index	1.623	Predicted	
Vapor Pressure	0.0±2.5 mmHg at 25°C	Predicted	
Optical Rotation ([α])	Not experimentally reported in literature. As a levorotatory (-) compound, it rotates plane-polarized light to the left.	-	
pKa	Not experimentally reported in literature. As an alkaloid with a basic nitrogen atom, it is expected to have a pKa in the basic range.	-	

## Solubility Profile

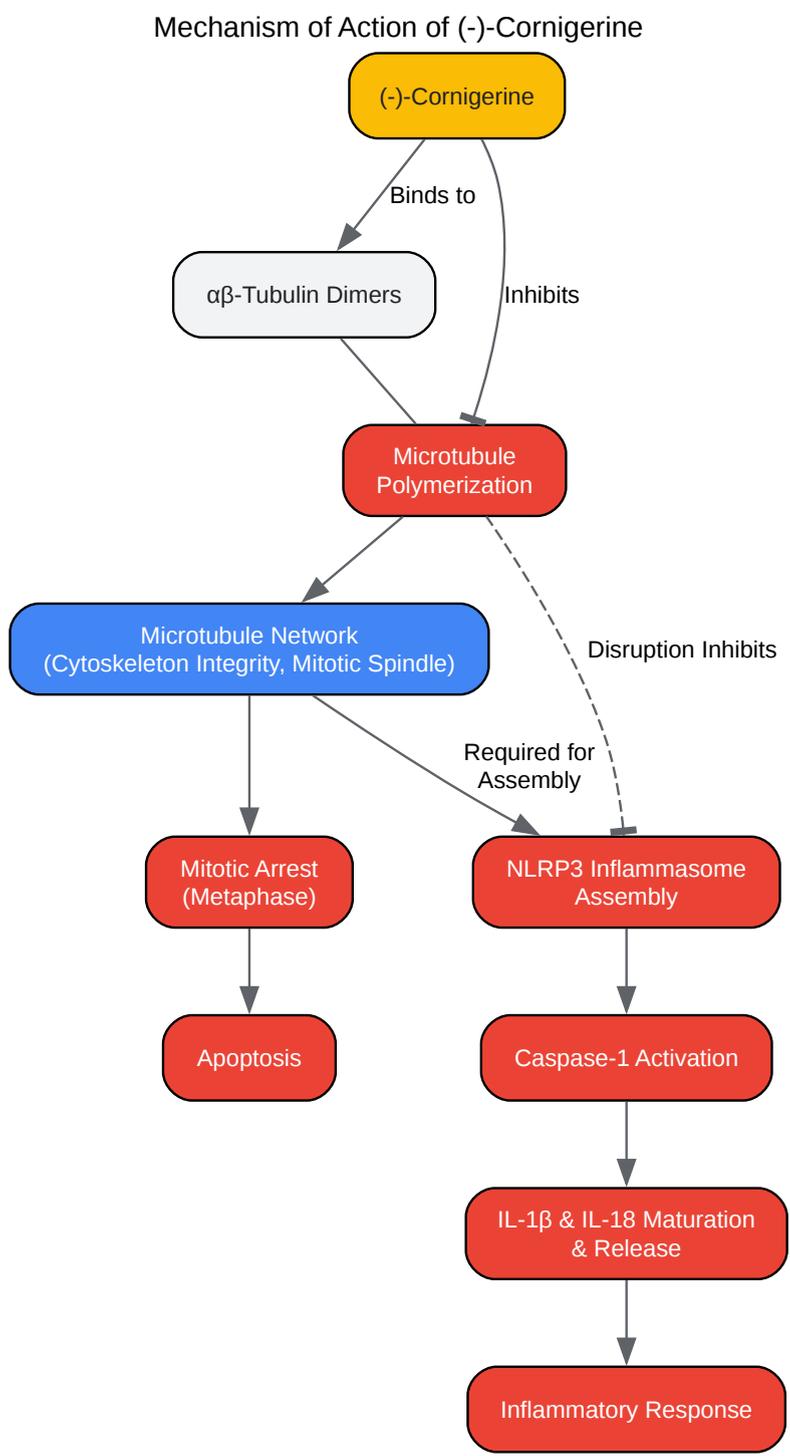
The solubility of **(-)-Cornigerine** in various solvents is a critical parameter for its formulation and in vitro testing. While specific quantitative solubility data is not widely available, a qualitative prediction can be made based on the properties of similar alkaloids.

Solvent	Solvent Type	Predicted Solubility	Rationale & Considerations
Water	Polar Protic	Poorly soluble	The free base form of most alkaloids exhibits low aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to salt formation.[3]
Methanol / Ethanol	Polar Protic	Soluble	Polar protic solvents are generally effective in dissolving alkaloids. [3]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including complex alkaloids.[3]
Acetonitrile	Polar Aprotic	Moderately Soluble	Expected to be a suitable solvent, though potentially less effective than DMSO or alcohols.[3]
Chloroform	Nonpolar	Soluble	Nonpolar organic solvents are often effective for dissolving alkaloids.[3]

## Mechanism of Action: Tubulin Interaction and Inflammasome Inhibition

**(-)-Cornigerine** exerts its potent antimitotic effects primarily through interaction with tubulin, the protein subunit of microtubules.[2] This mechanism is analogous to that of colchicine.[2][4] By binding to tubulin, **(-)-Cornigerine** inhibits the polymerization of microtubules, which are essential for various cellular processes, including cell division, motility, and intracellular transport.[2][4] The disruption of microtubule dynamics leads to mitotic arrest in the metaphase, ultimately inducing apoptosis in rapidly dividing cells.[2]

Recent studies on colchicine have revealed a downstream consequence of tubulin disruption: the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5][6] This multi-protein complex is a key component of the innate immune system. Its inhibition prevents the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines like IL-1 $\beta$  and IL-18.[7] Given the shared primary mechanism of action, it is highly probable that **(-)-Cornigerine** also modulates this inflammatory pathway.



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Caption: Signaling pathway of (-)-Cornigerine.

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are standard protocols that can be adapted for the specific analysis of **(-)-Cornigerine**.

### Determination of Specific Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric identity of chiral molecules like **(-)-Cornigerine**.<sup>[8]</sup>

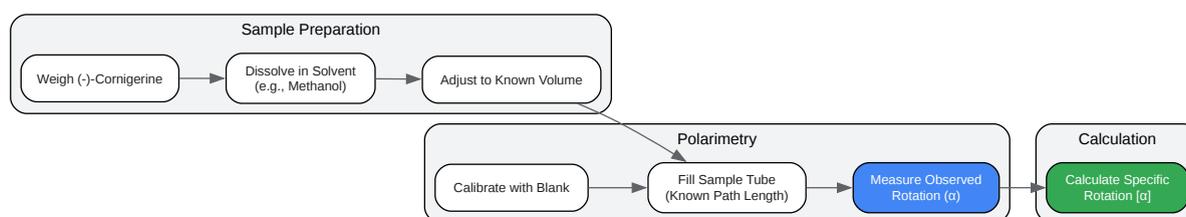
Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured.<sup>[9]</sup>

The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.<sup>[8]</sup>

Methodology:

- **Sample Preparation:** Accurately weigh a precise amount of **(-)-Cornigerine** (e.g., 100 mg) and dissolve it in a suitable, non-racemizing solvent (e.g., methanol or chloroform) in a volumetric flask to a known volume (e.g., 10 mL).
- **Instrument Calibration:** Calibrate the polarimeter by measuring the optical rotation of a blank (the pure solvent) and setting this value to zero.
- **Measurement:**
  - Rinse the polarimeter sample tube (of a known path length, e.g., 1 dm) with the prepared solution.
  - Fill the tube with the solution, ensuring no air bubbles are present in the light path.
  - Place the tube in the polarimeter and measure the observed rotation ( $\alpha$ ) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
  - Repeat the measurement at least three times and calculate the average.
- **Calculation of Specific Rotation ( $[\alpha]$ ):**  $[\alpha] = \alpha / (c \times l)$  Where:

- $\alpha$  = observed rotation in degrees
- $c$  = concentration in g/mL
- $l$  = path length of the sample tube in decimeters (dm)



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Caption: Workflow for determining specific optical rotation.

## Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.[10]

Principle: The pKa of an alkaloid can be determined by monitoring changes in a pH-dependent physical property (e.g., UV-Vis absorbance or NMR chemical shifts) during a controlled acid-base titration.[10][11]

Methodology (Spectrophotometric Titration):

- **Solution Preparation:** Prepare a stock solution of **(-)-Cornigerine** in a suitable solvent (e.g., methanol or water with a co-solvent if necessary). Also, prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
- **UV-Vis Spectrum Scan:** Record the UV-Vis spectrum of **(-)-Cornigerine** in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum

absorbance for the protonated and neutral species.

- Titration:
  - Prepare a series of solutions by adding a small, constant volume of the **(-)-Cornigerine** stock solution to each buffer solution.
  - Measure the absorbance of each solution at the pre-determined wavelengths.
- Data Analysis:
  - Plot absorbance versus pH.
  - The pKa is the pH at which the concentrations of the protonated and neutral species are equal, which corresponds to the inflection point of the titration curve. This can be determined using graphical methods or by fitting the data to the Henderson-Hasselbalch equation.

## Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[\[12\]](#)

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[\[12\]](#)

Methodology:

- Preparation: Add an excess amount of solid **(-)-Cornigerine** to a series of vials containing different solvents or buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines for Biopharmaceutics Classification System).[\[13\]](#)
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved. The presence of undissolved solid should be visually confirmed at the end of the experiment.

- Sample Collection and Preparation:
  - Allow the vials to stand, or centrifuge them, to separate the undissolved solid.
  - Carefully withdraw an aliquot of the supernatant.
  - Filter the supernatant using a suitable syringe filter (e.g., 0.22  $\mu\text{m}$  PTFE) that does not bind the compound.
- Quantification:
  - Accurately dilute the filtered supernatant with a suitable solvent.
  - Quantify the concentration of **(-)-Cornigerine** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  - Calculate the original solubility in units such as mg/mL or  $\mu\text{g/mL}$ .

## Conclusion

**(-)-Cornigerine** is a promising natural product with significant biological activity rooted in its interaction with tubulin. The physicochemical data and protocols presented in this guide offer a foundational resource for researchers in pharmacology and medicinal chemistry. While several key properties have been determined or can be reliably predicted, experimental verification of computed values and determination of un-reported parameters like optical rotation, pKa, and solubility in various media are critical next steps for advancing the preclinical development of **(-)-Cornigerine**. The provided methodologies offer standardized approaches to obtain these crucial data points, facilitating further investigation into this potent antimitotic agent.

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- To cite this document: BenchChem. [Physicochemical Properties of (-)-Cornigerine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220179#physicochemical-properties-of-cornigerine]

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